molecular formula C11H20O4S B8299098 O-(1-Isobutanoyloxyethyl) S-tert-Butyl Thiocarbonate

O-(1-Isobutanoyloxyethyl) S-tert-Butyl Thiocarbonate

Cat. No. B8299098
M. Wt: 248.34 g/mol
InChI Key: BKKMQFKIGARIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(1-Isobutanoyloxyethyl) S-tert-Butyl Thiocarbonate is a useful research compound. Its molecular formula is C11H20O4S and its molecular weight is 248.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(1-Isobutanoyloxyethyl) S-tert-Butyl Thiocarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(1-Isobutanoyloxyethyl) S-tert-Butyl Thiocarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

O-(1-Isobutanoyloxyethyl) S-tert-Butyl Thiocarbonate

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

1-tert-butylsulfanylcarbonyloxyethyl 2-methylpropanoate

InChI

InChI=1S/C11H20O4S/c1-7(2)9(12)14-8(3)15-10(13)16-11(4,5)6/h7-8H,1-6H3

InChI Key

BKKMQFKIGARIRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)SC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound (3) (392 mg, 2 mmol) was dissolved in isobutyric acid (264 mg, 3 mmol) and the solution was slowly added to a pre-mixed solution of isobutyric acid (264 mg, 3 mmol) and diisopropylethylamine (387 mg, 3 mmol). The reaction mixture was heated to 55° C. for 16 h, then diluted with ether (50 mL), washed with water (2×10 mL), saturated bicarbonate solution (2×10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give the title compound (8) as a colorless liquid (450 mg, 90%). The product was further purified by vacuum distillation (170° C./20 Torr). 1H NMR (CDCl3, 400 MHz): δ 1.16 (d, J=7.2 Hz, 6H), 1.47 (s, 9H), 1.48 (d, J=5.6 Hz, 3H), 2.53 (m, 1H), 6.90 (q, J=5.2 Hz, 1H).
Name
Compound ( 3 )
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step Two
Quantity
387 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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